molecular formula C14H12O2 B1220517 (3R,4R)-3,4-dihydrophenanthrene-3,4-diol CAS No. 77123-17-2

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol

Cat. No.: B1220517
CAS No.: 77123-17-2
M. Wt: 212.24 g/mol
InChI Key: FOTICWSJABVKPW-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol is a trans-3,4-dihydrophenanthrene-3,4-diol. It is an enantiomer of a (3S,4S)-3,4-dihydrophenanthrene-3,4-diol.

Scientific Research Applications

Chemical Properties and Structure

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol is a polycyclic aromatic compound characterized by two hydroxyl groups on a phenanthrene backbone. Its unique stereochemistry allows it to participate in various biological and chemical processes. The compound exists as an enantiomer to (3S,4S)-3,4-dihydrophenanthrene-3,4-diol, which has been studied for its metabolic pathways and biological interactions.

Environmental Science

The compound plays a crucial role in the biotransformation of polycyclic aromatic hydrocarbons (PAHs), such as phenanthrene. It is involved in microbial degradation processes that help in the detoxification of environmental pollutants. Research indicates that this compound can serve as a biomarker for PAH exposure and metabolism in humans. For instance, studies have quantified dihydrodiol metabolites in the urine of smokers to understand the impact of PAHs on human health .

Application AreaKey Findings
Biomarker for PAH Detected in urine samples; indicates exposure to phenanthrene and other PAHs.
Microbial Degradation Participates in enzymatic reactions that convert PAHs into less harmful substances.

Pharmacology

In pharmacological research, this compound has shown potential as a candidate for drug development due to its biological activity. Studies have indicated that it may influence oxidative stress pathways and contribute to understanding carcinogenic processes associated with PAHs .

Pharmacological AspectObservations
Oxidative Stress May interact with biological systems affecting oxidative stress pathways.
Carcinogenicity Investigated for its role in the metabolism of carcinogenic compounds.

Nanotechnology

Recent advancements have highlighted the use of polyphenol-containing nanoparticles for biomedical applications. This compound could be integrated into nanoparticle formulations due to its structural properties and biological activity. These nanoparticles have shown promise in drug delivery systems and therapeutic applications due to their ability to interact with biological molecules effectively .

Nanotechnology ApplicationBenefits
Drug Delivery Systems Enhances bioavailability and targeted delivery of therapeutic agents.
Therapeutic Applications Potential use in cancer therapy and bioimaging due to unique properties.

Case Study 1: Urinary Biomarkers in Smokers

A study conducted on smokers quantified dihydrodiol metabolites of phenanthrene in urine samples. The results indicated significant differences in metabolite ratios between smokers and non-smokers, suggesting that this compound could serve as an effective biomarker for exposure assessment .

Case Study 2: Polyphenol Nanoparticles

Research into polyphenol-containing nanoparticles demonstrated their versatility in biomedical applications. The integration of compounds like this compound into these nanoparticles could enhance their therapeutic efficacy against cancer cells while minimizing toxicity .

Properties

CAS No.

77123-17-2

Molecular Formula

C14H12O2

Molecular Weight

212.24 g/mol

IUPAC Name

(3R,4R)-3,4-dihydrophenanthrene-3,4-diol

InChI

InChI=1S/C14H12O2/c15-12-8-7-10-6-5-9-3-1-2-4-11(9)13(10)14(12)16/h1-8,12,14-16H/t12-,14+/m1/s1

InChI Key

FOTICWSJABVKPW-OCCSQVGLSA-N

SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O

Isomeric SMILES

C1=CC=C2C(=C1)C=CC3=C2[C@H]([C@@H](C=C3)O)O

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C(C(C=C3)O)O

Key on ui other cas no.

77123-17-2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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